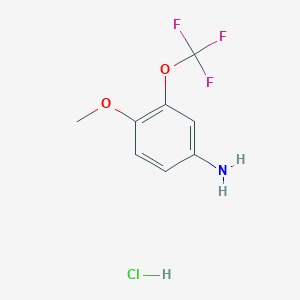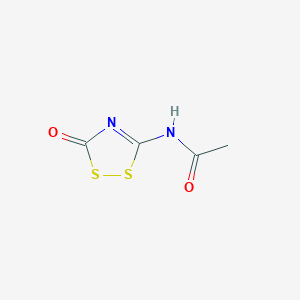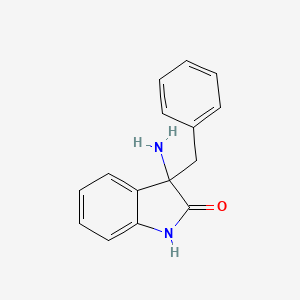
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one is a synthetic organic compound characterized by the presence of bromine, dithiolane, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Nitrophenyl addition: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-phenylbutan-2-one: Similar structure but lacks the nitrophenyl group.
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)butan-2-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one may confer unique properties such as increased reactivity or specific biological activity compared to its analogs.
Properties
CAS No. |
881688-93-3 |
|---|---|
Molecular Formula |
C13H10Br3NO3S2 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
1,3,4-tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C13H10Br3NO3S2/c14-9(7-1-3-8(4-2-7)17(19)20)10(15)12(18)11(16)13-21-5-6-22-13/h1-4,9-10H,5-6H2 |
InChI Key |
OOJMRBHFZUBDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)Br)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
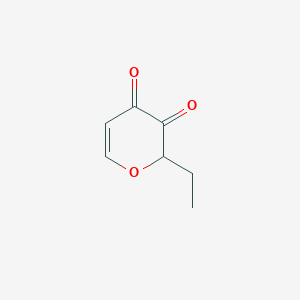
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
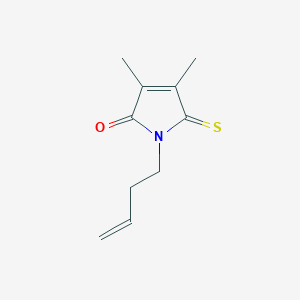
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)

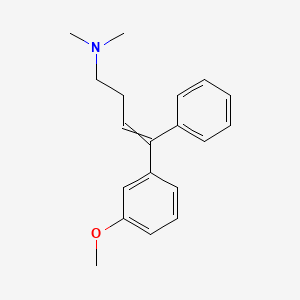
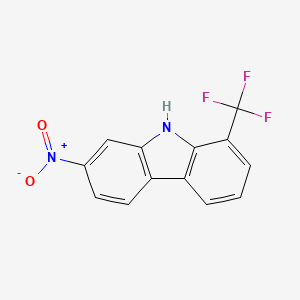
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
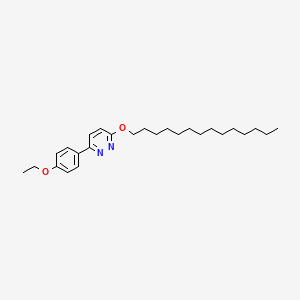
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
